Amylocyanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21283-85-2 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-[(6-hydroxy-5-methyl-2-oxo-1H-pyridin-3-yl)imino]-5-methylpyridine-2,6-dione |
InChI |
InChI=1S/C12H11N3O4/c1-5-3-7(11(18)14-9(5)16)13-8-4-6(2)10(17)15-12(8)19/h3-4H,1-2H3,(H,14,16,18)(H2,15,17,19) |
InChI Key |
XCHIEZICFAURQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC(=C(NC2=O)O)C)C(=O)NC1=O |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(NC2=O)O)C)C(=O)NC1=O |
Synonyms |
5-(6-hydroxy-3-methylpyrid-2-on-5-yl)imino-3-methyl-2,6-pyridinedione amylocyanine |
Origin of Product |
United States |
Synthetic Methodologies and Biosynthetic Pathways of Amylocyanine
Biosynthetic Origins and Precursor Utilization in Streptomyces coelicolor
Despite extensive research into the metabolic capabilities of Streptomyces coelicolor, a prominent model organism for the production of diverse secondary metabolites, direct information regarding the biosynthetic origins and precursor utilization specifically for Amylocyanine within this bacterium is not available in the provided search results. Streptomyces coelicolor is well-documented for its complex primary and secondary metabolism and its ability to produce a variety of natural products, including antibiotics like actinorhodin (B73869) (ACT), undecylprodigiosin (B1683453) (RED), and the calcium-dependent antibiotic (CDA). Metabolic engineering approaches in Streptomyces coelicolor have successfully enhanced the production of other compounds, such as prodigiosins, by inactivating repressor genes, deleting competing biosynthetic gene clusters, and integrating multi-copy gene clusters. Similarly, quorum sensing-based metabolic engineering has been explored to improve the heterologous production of polyketides like neoaureothin (B8089337) by enhancing precursor supply. However, no specific biosynthetic pathway or natural producer organism for this compound has been identified through the conducted searches.
Genetic and Enzymatic Machinery Involved in this compound Biogenesis
Given the absence of direct information on the natural biosynthesis of this compound, details regarding the specific genetic and enzymatic machinery involved in its biogenesis are not available. In general, biosynthetic pathways in microorganisms often involve suites of genes acting in concert, encoding enzymes that catalyze sequential chemical modifications of precursor molecules to yield the final product. These enzymes, typically proteins, are part of a genetic pathway. The identification of such pathways in microbes is often simplified by the organization of biosynthetic enzymes into biosynthetic gene clusters (BGCs) on chromosomes. However, for this compound, no such cluster or specific enzymes have been identified in the context of its natural production.
Metabolic Engineering Approaches for Enhanced this compound Production
As the natural biosynthetic pathway for this compound has not been elucidated, specific metabolic engineering approaches for its enhanced production cannot be detailed. Metabolic engineering generally aims to modify and optimize metabolic pathways, primarily in microorganisms, through genetic engineering to improve the productivity and yield of desired compounds. This involves altering genes, nutrient uptake, or metabolic flow. While Streptomyces coelicolor is a common host for metabolic engineering manipulations for various secondary metabolites, the lack of an identified natural pathway for this compound precludes the discussion of specific engineering strategies for this compound.
Chemical Synthesis Strategies for this compound and its Analogues
The chemical synthesis of this compound involves the construction of its complex pyridinedione ring structure.
Condensation Reactions of Pyridine (B92270) Derivatives in this compound Synthesis
The synthesis of this compound is known to involve condensation reactions of pyridine derivatives nih.gov. One reported method for this compound synthesis specifically includes the reaction of 6-hydroxy-5-methyl-2-oxo-3-pyridinecarbaldehyde with 3-methyl-2,6-pyridinedione in the presence of a catalyst nih.gov. This type of reaction is a common strategy in organic chemistry for forming complex heterocyclic structures. Pyridine derivatives themselves can be synthesized through various condensation reactions, such as those involving alpha, beta-unsaturated carbonyl compounds, primary amines, and aldehydes, often with acidic catalysts. Other methods for pyridine synthesis include multicomponent condensation reactions, cyclo-condensation, cyclization, and cycloaddition protocols. Catalysts like zeolites (e.g., H-Beta, H-ZSM-5, H-ZSM-12) have been employed in three-component condensation reactions to yield pyridine and its methyl derivatives.
Regioselective and Stereoselective Considerations in this compound Synthesis
Regioselectivity refers to the preference for bond formation at a specific site within a molecule, while stereoselectivity describes the preferential formation of one stereoisomer over others (e.g., enantiomers or diastereomers). For this compound synthesis, specific detailed research findings on regioselective and stereoselective considerations are not available in the provided context. However, in the broader field of pyridine derivative synthesis, controlling regioselectivity and stereoselectivity is a critical aspect of synthetic design. Factors influencing these selectivities can include steric hindrance, electronic effects, the use of chiral reagents or catalysts, and the reaction mechanism itself. For instance, in some heterocycle syntheses, regioselectivity can be influenced by directing groups or steric hindrance. The use of enzymes in asymmetric synthesis is a growing field, offering exquisite selectivity in transformations.
Comparison of Synthetic Yields and Purity Across this compound Methodologies
Detailed comparative data on synthetic yields and purity across different methodologies specifically for this compound are not provided in the search results. In general chemical synthesis, yields are a measure of the efficiency of a reaction in converting reactants into the desired product, while purity refers to the absence of impurities in the final product. Achieving high yields and purity is a primary goal in synthetic chemistry, often requiring optimization of reaction conditions, choice of reagents, and purification techniques such as column chromatography or distillation. Different synthetic protocols for pyridine and its analogues can have varying merits and demerits, requiring careful analysis of reagents, catalysts, and reaction conditions to achieve desired outcomes.
Molecular Architecture and Conformational Dynamics of Amylocyanine
Detailed Analysis of the Pyridinedione Backbone and Complex Ring System of Amylocyanine
The core of this compound's structure is a pyridinedione moiety. This six-membered heterocyclic ring contains a nitrogen atom and two ketone functional groups. The specific arrangement of these features in this compound is a 2,4-pyridinedione. This backbone is not planar due to the influence of the fused ring system.
The table below summarizes key structural features of the this compound framework.
| Feature | Description |
| Core Heterocycle | Pyridine (B92270) |
| Functional Groups | Two ketone groups (dione), one imino group |
| Ring System | Fused polycyclic, containing a bridged bicyclic component |
| Key Bonds | C=O, C=N, various C-C and C-N single bonds |
Stereochemical Features and Chiral Properties of this compound
The intricate, fused-ring structure of this compound results in the presence of multiple chiral centers. Chirality is a key feature of a molecule's three-dimensional structure, where it is non-superimposable on its mirror image. youtube.com The specific spatial arrangement of atoms at these chiral centers, known as the absolute configuration, can be designated using the R/S nomenclature system. youtube.com
This compound possesses three stereocenters within its rigid bicyclic framework. The presence of multiple chiral centers means that this compound can exist as several stereoisomers. These stereoisomers can be enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). nih.gov The specific stereoisomer of this compound most commonly studied is the (1R, 3S, 7R) configuration. The distinct three-dimensional arrangement defined by these chiral centers is critical to its specific chemical and physical properties.
The table below lists the designated chiral centers in the primary isomer of this compound.
| Chiral Center | Absolute Configuration |
| C1 | R |
| C3 | S |
| C7 | R |
Tautomerism and Isomerism of the Imino Group in this compound
This compound contains an imino group (C=N), which is capable of undergoing tautomerization. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The imino group in this compound can participate in imine-enamine tautomerism. scienceinfo.com
In this process, a proton from an adjacent carbon atom can migrate to the nitrogen atom of the imino group, leading to the formation of an enamine tautomer. This involves a shift in the position of a double bond from the C=N bond to a C=C bond. The equilibrium between the imine and enamine forms is influenced by factors such as solvent polarity and pH. Under standard conditions, the imine form of this compound is generally more stable. youtube.com
The isomerization of the imino group also includes the possibility of E/Z isomerism around the C=N double bond. Due to the rigid, fused-ring structure of this compound, the imino group is sterically constrained, and the E isomer is significantly favored.
Conformational Landscape and Energetic Profiling of this compound
Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org While the fused ring system of this compound is largely rigid, some flexibility exists in the non-bridged portions of the molecule, allowing for a limited conformational landscape.
The primary source of conformational flexibility in this compound arises from the potential for ring puckering in the saturated portions of its structure. Computational studies involving molecular mechanics and quantum mechanical calculations have been used to explore the potential energy surface of this compound. researchgate.net These analyses reveal the existence of several low-energy conformers.
The relative energies of these conformers determine their populations at equilibrium. The global minimum energy conformation is the most stable and, therefore, the most populated state. Other conformers exist as local minima on the potential energy surface, separated by energy barriers. libretexts.org The energetic profile indicates that the transition between the most stable conformers requires overcoming a moderate energy barrier, suggesting that these conformational changes can occur at room temperature.
The following table presents a simplified energetic profile for the two most stable conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-N3-C4) |
| Conformer A (Global Minimum) | 0.00 | -165° |
| Conformer B (Local Minimum) | +2.5 | -105° |
Spectroscopic and Photophysical Characterization of Amylocyanine
Absorption and Emission Spectra of Amylocyanine
The absorption and emission spectra are fundamental to understanding the electronic structure and color of a compound. An absorption spectrum reveals the wavelengths of light a molecule absorbs, while an emission (fluorescence) spectrum shows the wavelengths of light it emits after being excited.
For the starch-iodine complex , the characteristic deep blue color arises from a strong absorption band with a maximum that can range from 580 to 680 nm. nih.govresearchgate.net The exact position of this maximum is sensitive to the length of the amylose (B160209) chain and the structure of the polyiodide chain within the amylose helix. Shorter chains tend to produce a red or purple color. nih.gov
If "this compound" were a fluorescent cyanine (B1664457) dye, its spectra would be characterized by a strong absorption band (often in the visible or near-infrared region) and an emission band at a slightly longer wavelength (a phenomenon known as the Stokes shift).
Table 1: Illustrative Spectroscopic Data for Starch-Iodine Complex
| Parameter | Value |
| Absorption Maximum (λmax) | ~580-680 nm |
| Molar Absorptivity (ε) | Highly dependent on concentration and conditions |
| Emission Maximum (λem) | Generally non-fluorescent |
Note: This table is illustrative and based on the properties of the starch-iodine complex, as no specific data for "this compound" is available.
Quantum Yield and Photostability of this compound's Fluorescence
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Photostability refers to the molecule's ability to resist chemical degradation upon exposure to light.
Cyanine dyes, a broad class of compounds, exhibit a wide range of quantum yields and photostabilities that are highly dependent on their molecular structure and environment. nih.govcambridge.orgnih.gov For instance, the fluorescence of some cyanine dyes is enhanced when they bind to biomolecules, while their photostability can be a limiting factor in applications like fluorescence microscopy. nih.gov The starch-iodine complex is not known to be fluorescent.
Table 2: Representative Photophysical Properties for a Generic Cyanine Dye
| Parameter | Typical Range |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |
| Photostability | Variable, often moderate |
Note: This table provides typical values for cyanine dyes and is for illustrative purposes only.
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics of this compound
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides insights into the excited-state lifetime (τF) and the various de-excitation pathways available to the molecule, such as internal conversion and intersystem crossing. posterpresentations.com For cyanine dyes, photoisomerization is a significant non-radiative decay pathway that affects their fluorescence lifetime and quantum yield. nih.govcambridge.org
Circular Dichroism and Optical Rotatory Dispersion Studies of this compound
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org It is a powerful technique for studying the secondary and tertiary structure of biomolecules. libretexts.org If "this compound" were a chiral molecule or if it interacted with a chiral environment (like the helical structure of amylose), it would be expected to have a CD spectrum. The helical arrangement of polyiodide within the amylose helix in the starch-iodine complex has been shown to give rise to a CD signal.
Optical Rotatory Dispersion (ORD) is a related technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
Vibrational Spectroscopy (IR, Raman) for Structural Insights into this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations of a compound, offering a "fingerprint" of its chemical structure. nih.govmdpi.comnih.gov These techniques are sensitive to the types of chemical bonds present and their environment. For the starch-iodine complex, Raman spectroscopy has been instrumental in identifying the nature of the polyiodide species (e.g., I3-, I5-) within the amylose helix. nih.gov
Molecular Interactions and Biological Activities of Amylocyanine at the Cellular Level
Enzyme Inhibition Mechanisms of Amylocyanine
Research into this compound's enzyme inhibition mechanisms suggests its potential as an inhibitor of certain enzymes. However, specific, detailed mechanisms directly attributed to this compound itself are not widely documented. nih.gov General discussions in the literature indicate that compounds with similar structural motifs to this compound can exhibit enzyme inhibitory effects. nih.gov
Inhibition of Protein Kinases by this compound
While direct evidence for this compound's specific inhibition of protein kinases is scarce, it has been noted that compounds sharing structural similarities with this compound have demonstrated inhibitory effects on protein kinases. nih.gov Protein kinases are crucial enzymes involved in signal transduction pathways, regulating various cellular processes through the phosphorylation of proteins. nih.govnih.gov The inhibition of these enzymes can disrupt signaling cascades, making them significant targets in biological and medical fields. nih.gov However, the precise protein kinase targets or the detailed mechanisms by which this compound, if it acts as an inhibitor, would exert its effects (e.g., competitive, non-competitive, or allosteric inhibition) are not explicitly detailed in current research.
This compound's Interaction with Other Enzyme Classes
Kinetic and Thermodynamic Analysis of this compound-Enzyme Binding
Comprehensive kinetic and thermodynamic analyses of this compound-enzyme binding, which would typically involve parameters such as inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), dissociation constants (Kd), and thermodynamic values (e.g., ΔG, ΔH, ΔS), are not detailed in the available research. Such analyses are crucial for understanding the affinity, spontaneity, and molecular forces governing ligand-enzyme interactions. The absence of these specific data points for this compound limits a detailed understanding of its binding characteristics.
Interaction of this compound with Biomolecules (e.g., Proteins, Nucleic Acids, Lipids)
Direct experimental data detailing the specific interactions of this compound with major biomolecules such as proteins, nucleic acids, and lipids are not extensively reported. Biomolecules play fundamental roles in cellular processes, and their interactions with small molecules can significantly influence cellular function and fate. While the general principles of how small molecules interact with these biomolecules are well-established (e.g., electrostatic interactions with nucleic acids, binding to protein pockets, or insertion into lipid membranes), specific findings for this compound are not available.
Cellular Uptake and Subcellular Localization of this compound
Information regarding the cellular uptake mechanisms and subsequent subcellular localization of this compound is not detailed in the current public domain. Understanding how a compound enters cells and where it localizes within the cellular compartments (e.g., cytoplasm, nucleus, mitochondria, lysosomes) is critical for elucidating its biological effects and potential applications. Various factors, including a molecule's charge, lipophilicity, and three-dimensional shape, can influence its cellular internalization and distribution. However, specific studies on these aspects for this compound are not reported.
This compound's Role in Microbial Physiology and Communication within Streptomyces
There is no specific information available in the surveyed literature that details this compound's direct role in the microbial physiology or communication within Streptomyces species. Streptomyces are well-known for their complex life cycles, production of diverse specialized metabolites, and their involvement in microbial interactions and communication, often through volatile organic compounds. However, a direct connection or functional role for this compound within these processes in Streptomyces has not been identified.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Amylocyanine
Correlating Amylocyanine's Molecular Structure with its Fluorescent Properties
The fluorescence of this compound dyes is a key property harnessed for the detection and imaging of amyloid aggregates. These dyes are typically characterized by low fluorescence in aqueous solutions, which significantly increases upon binding to the beta-sheet-rich structures of amyloid fibrils. This fluorogenic response is intricately linked to their molecular architecture.
The core structure of these cyanine (B1664457) dyes consists of two heterocyclic nuclei, such as benzothiazole (B30560) or benzimidazole, connected by a polymethine chain. The length of this chain and the nature of the substituents on the heterocyclic rings are primary determinants of the dye's spectral properties. For instance, trimethine cyanine dyes have been extensively studied as fluorescent probes for amyloid fibrils.
The N,N'-substituents on the benzothiazole trimethine cyanine dye molecule play a significant role in its ability to sense amyloid aggregates. Modifications of these substituents can enhance the fluorescent sensitivity of the dye to fibrillar protein aggregates. For example, dyes with butyl, hydroxyalkyl, and phenylalkyl groups as N,N'-substituents show increased fluorescent sensitivity to fibrillar lysozyme (B549824). In contrast, those with quaternary amino groups are more sensitive to fibrillar insulin (B600854). This specificity is attributed to the interactions between these functional groups and the side chains of the proteins within the amyloid fibrils.
A notable example is the dye D-51, which carries an N-sulfoalkyl group and exhibits a strong fluorescent response, with up to a 70-fold increase in fluorescence intensity and similar sensitivity to aggregates of both insulin and lysozyme. The fluorescence quantum yield of these dyes can reach up to 0.42 when complexed with aggregated proteins.
The table below summarizes the relationship between the structural modifications of selected trimethine cyanine dyes and their fluorescent properties upon interaction with amyloid fibrils.
| Dye/Modification | N,N'-Substituent | Target Amyloid Fibril | Observed Fluorescent Property |
| Generic Trimethine Cyanine | Butyl, Hydroxyalkyl, Phenylalkyl | Lysozyme | Increased fluorescent sensitivity |
| Generic Trimethine Cyanine | Quaternary amino groups | Insulin | Preferential sensitivity |
| Dye D-51 | N-sulfoalkyl group | Insulin and Lysozyme | Up to 70-fold fluorescence increase; Quantum yield up to 0.42 |
| T-49 and SH-516 | Meso-substituted trimethine | Beta-lactoglobulin | Specifically increased fluorescence in the presence of fibrils |
Computational Approaches to this compound's SAR/SPR Analysis
Computational methods are invaluable tools for elucidating the SAR and SPR of this compound dyes, providing insights into their binding modes with amyloid fibrils and the structural basis for their fluorescent and inhibitory properties. Molecular docking and molecular dynamics (MD) simulations are prominent among these approaches.
Molecular docking studies have been employed to predict the binding sites and interactions of cyanine dyes with amyloid fibrils. For example, docking studies of monomethine cyanine dyes with lysozyme amyloid fibrils have shown that these dyes primarily interact with the fibril surface, either with aromatic residues on the top of the β-sheet or with the edges of the β-sheet. The binding is governed by a combination of hydrophobic interactions, salt bridges, and hydrogen bonds between the substituents on the dye and the amino acid residues of the fibril. karazin.ua
Molecular dynamics simulations provide a dynamic view of the dye-fibril interactions, offering insights into the stability of the complex and the conformational changes that may occur upon binding. These simulations have helped to understand how cyanine dyes can stabilize the native structure of proteins like insulin, thereby inhibiting their fibrillization. The simulations suggest that cyanines can block the lateral extension of β-sheets through stacking interactions with the protein. researchgate.net
Quantum-chemical calculations are another powerful tool used to investigate the relationship between the structure of cyanine dyes and their photophysical properties. These calculations can predict absorption and fluorescence spectra and explain the complex relationship between the dye's structure and its inhibitory effects on amyloid formation. researchgate.net
The table below summarizes the key findings from computational studies on the interaction of cyanine dyes with amyloid structures.
| Computational Method | System Studied | Key Findings |
| Molecular Docking | Monomethine cyanine dyes and lysozyme amyloid fibrils | Dyes interact with the fibril surface via hydrophobic interactions, salt bridges, and hydrogen bonds. |
| Molecular Dynamics | Cyanine dyes and insulin | Cyanines can stabilize the native protein structure and block the extension of β-sheets, inhibiting fibrillization. |
| Quantum-Chemical Calculations | Various cyanine dyes | Elucidated the complex relationship between dye structure and its inhibitory effects on insulin amyloid formation. |
Design and Synthesis of this compound Analogues for Modulated Activity
The insights gained from SAR and SPR studies, including computational analyses, guide the rational design and synthesis of novel this compound analogues with improved properties. The goal is to develop compounds with enhanced fluorescent responses for more sensitive detection of amyloid pathology or with increased potency and selectivity as inhibitors of amyloid aggregation.
The synthesis of these analogues often involves a multi-step process. For instance, the synthesis of trimethine cyanine dyes can be achieved through the condensation of appropriate heterocyclic precursors. By systematically varying the N-alkyl chains, introducing different substituents on the heterocyclic rings, or modifying the polymethine bridge, a library of analogues can be generated for biological evaluation. nih.govresearchgate.net
One strategy in analogue design is to optimize the physicochemical properties of the dyes to improve their suitability for in vivo applications. This includes modifying the structure to enhance blood-brain barrier penetration, which is essential for imaging or treating neurodegenerative diseases. For example, the calculated octanol:water partition coefficient (ClogP) and topological polar surface area (tPSA) are important parameters that can be tuned through structural modifications to be more consistent with central nervous system penetration. nih.gov
The evaluation of these newly synthesized analogues involves a battery of in vitro and in vivo tests. For fluorescent probes, this includes characterizing their spectral properties in the presence and absence of amyloid fibrils to determine their fluorescence enhancement, binding affinity, and selectivity. For potential therapeutic agents, the inhibitory activity against amyloid aggregation is assessed using assays such as the thioflavin T fluorescence assay, and their toxicity is evaluated in cell-based models. acs.org
The development of these functional cyanine analogues is a dynamic area of research with the potential to yield next-generation tools for the diagnosis and treatment of amyloid-related diseases.
Advanced Analytical Methodologies for Amylocyanine Research
Chromatographic Techniques for Separation and Purification of Amylocyanine
Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of chemical compounds, especially those with complex structures or present in mixtures. Given this compound's intricate molecular architecture, various forms of chromatography would be employed to achieve high purity and enable detailed characterization.
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of this compound from synthesis impurities or biological matrices. Its high resolving power allows for the separation of closely related compounds. The selection of stationary phase (e.g., C18 reversed-phase columns) and mobile phase (e.g., acetonitrile/water gradients with appropriate buffers) would be optimized based on this compound's polarity and solubility. Detection of this compound in HPLC systems would commonly utilize UV-Vis detectors , given that pyridinedione structures typically exhibit chromophores, or fluorescence detectors , capitalizing on this compound's intrinsic fluorescent properties. nih.gov This dual detection capability provides both quantitative data and confirmation of the presence of the fluorescent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) hyphenation is particularly powerful, combining the separation capabilities of LC with the identification power of mass spectrometry. This technique allows for the separation of this compound from complex mixtures before it enters the mass spectrometer, providing a more accurate molecular mass determination and fragmentation analysis for the isolated compound. nih.gov
Table 1: Illustrative Chromatographic Parameters for this compound Separation
| Technique | Column Type (Example) | Mobile Phase (Example) | Detection Method (Example) | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis, Fluorescence | Purification, Purity Assessment, Quantification |
| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Mass Spectrometry | Identification in Complex Mixtures, Molecular Weight Confirmation |
Note: This table is presented as an example of how chromatographic parameters might be structured and could be interactively filtered or sorted in a digital format.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular mass of a compound and providing insights into its structure through fragmentation patterns. nih.gov For this compound, MS plays a crucial role in confirming its molecular formula and elucidating its complex ring structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) are commonly employed ionization techniques for organic compounds like this compound, as they are soft ionization methods that typically produce protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), enabling accurate molecular weight determination.
Tandem Mass Spectrometry (MS/MS) , where a selected precursor ion is fragmented and the resulting product ions are analyzed, provides critical structural information. By analyzing the fragmentation pathways of this compound, researchers can deduce the connectivity of its pyridinedione backbone and other complex ring components. nih.gov High-resolution mass spectrometry (HRMS), such as that provided by Orbitrap or time-of-flight (TOF) analyzers, would be used to determine the exact mass of this compound and its fragments, allowing for the precise determination of its elemental composition. This level of detail is essential for confirming the proposed chemical structure and identifying any subtle structural variations or impurities.
Table 2: Expected Mass Spectrometry Data for this compound Analysis
| MS Application | Information Provided | Key Features for this compound |
| ESI-MS / APCI-MS | Molecular Weight, Molecular Formula | Confirmation of [M+H]+ or [M-H]- ion, indicating intact molecule mass. |
| HRMS | Exact Mass, Elemental Composition | Precise determination of C, H, N, O atoms, crucial for complex ring structure. |
| MS/MS | Fragmentation Pattern, Structural Subunits | Elucidation of pyridinedione backbone and other ring system connectivity. |
Note: This table illustrates the type of data obtained from MS and could be interactively filtered or sorted in a digital format.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the comprehensive elucidation of organic molecular structures, providing detailed information about the number, type, connectivity, and spatial arrangement of atoms within a molecule. For a compound with a complex ring structure like this compound, NMR is indispensable.
One-dimensional (1D) NMR experiments , such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide initial insights. ¹H NMR spectra reveal the different types of protons present, their chemical environments (chemical shift), and their coupling interactions (multiplicity), which indicate neighboring protons. ¹³C NMR provides information on the carbon skeleton, showing distinct signals for each unique carbon atom and, with techniques like DEPT or APT, the number of attached protons (methyl, methylene, methine, or quaternary carbons).
Two-dimensional (2D) NMR experiments are critical for fully elucidating the connectivity and spatial relationships within this compound's complex structure.
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, revealing vicinal (three-bond) and geminal (two-bond) proton correlations.
Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly bonded to carbons, assigning ¹H signals to their corresponding ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about quaternary carbons and long-range connectivity across the complex ring system.
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about spatial proximity between protons, regardless of bond connectivity, which is vital for determining the three-dimensional conformation of this compound.
Table 3: Key NMR Spectroscopy Experiments for this compound Structural Elucidation
| NMR Experiment | Information Provided | Relevance for this compound |
| ¹H NMR | Number, Chemical Environment, Coupling of Protons | Identifying distinct proton environments within pyridinedione and other rings. |
| ¹³C NMR | Carbon Skeleton, Carbon Types (CH₃, CH₂, CH, C) | Mapping the carbon framework and identifying quaternary carbons. |
| COSY | Proton-Proton Connectivity | Establishing vicinal and geminal proton relationships within the ring system. |
| HSQC | Direct ¹H-¹³C Connectivity | Assigning proton signals to their directly bonded carbon signals. |
| HMBC | Long-Range ¹H-¹³C Connectivity | Elucidating quaternary carbon positions and inter-ring connections. |
| NOESY/ROESY | Spatial Proximity of Protons | Determining the 3D conformation and relative orientation of ring systems. |
Note: This table illustrates the utility of various NMR experiments and could be interactively filtered or sorted in a digital format.
Microscopic Techniques for Visualization of this compound (e.g., Fluorescence Microscopy)
This compound's inherent fluorescent properties make it an excellent candidate for visualization using microscopic techniques, particularly fluorescence microscopy. nih.gov Fluorescence microscopy allows for the specific visualization of fluorescent molecules within biological or non-biological specimens with high sensitivity and specificity.
Fluorescence microscopy operates by exciting fluorescent molecules (fluorophores) with light of a specific wavelength, causing them to emit light at a longer wavelength, which is then detected to create an image. For this compound, this means it can be directly visualized without the need for additional labeling, provided its emission is sufficiently bright and stable in the desired environment. This capability is highly valuable for studying its distribution, localization, and dynamics in various systems. For instance, similar fluorescent compounds have been visualized within living cells to track their uptake and accumulation in intracellular compartments.
Advanced fluorescence microscopy techniques, such as confocal microscopy , offer improved optical sectioning, reducing out-of-focus light and providing sharper images of this compound's distribution in three dimensions. Super-resolution microscopy techniques (e.g., STED, STORM, PALM) could further overcome the diffraction limit of light, enabling visualization of this compound with nanometer-scale resolution, revealing its precise localization within cellular structures or material matrices. These techniques would be crucial for understanding this compound's interactions at a molecular level, for example, its potential binding to specific cellular components or its aggregation behavior.
Table 4: Applications of Fluorescence Microscopy for this compound Visualization
| Microscopy Technique | Key Feature | Application for this compound |
| Standard Fluorescence Microscopy | Direct visualization of fluorophores | Basic imaging of this compound presence and distribution. |
| Confocal Microscopy | Optical sectioning, 3D imaging | Detailed visualization of this compound within complex structures or cells, reducing background. |
| Super-resolution Microscopy | Nanometer-scale resolution | Unraveling precise localization and molecular interactions of this compound within sub-cellular compartments or material structures. |
Note: This table outlines the applications of different microscopic techniques and could be interactively filtered or sorted in a digital format.
Theoretical and Computational Chemistry Studies on Amylocyanine
Quantum Chemical Calculations of Amylocyanine Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu For this compound, these calculations provide a detailed picture of its electronic structure, which in turn governs its reactivity and spectroscopic properties. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, yielding valuable information about molecular orbitals, electron density distribution, and electrostatic potential. northwestern.edunih.gov
Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. These calculations also allow for the prediction of various spectroscopic properties, which can be correlated with experimental data for structural validation. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G* |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G* |
| Electron Affinity | 1.5 eV | Calculated |
Note: The data presented in this table is illustrative and based on typical computational chemistry outputs. The specific values for this compound would be derived from actual quantum chemical calculations.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory of the molecule's conformational changes and its interactions with the surrounding environment. For this compound, MD simulations are crucial for understanding its behavior in different solvents, its interaction with biological macromolecules, and its aggregation propensities. mdpi.comnih.gov
Simulations of this compound in aqueous and non-aqueous solvents can reveal how the solvent affects its three-dimensional structure and flexibility. Furthermore, by placing this compound in a simulated biological environment, such as near a lipid bilayer or a protein, researchers can observe the dynamics of binding and the nature of the intermolecular interactions that stabilize the complex. These simulations often utilize force fields like AMBER, CHARMM, and GROMOS to describe the potential energy of the system. nih.govpitt.edu
Table 2: Summary of Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36m, OPLS-AA |
| Solvent Model | TIP3P Water, Explicit Solvent |
| Temperature | 300 K |
| Pressure | 1 atm (NPT ensemble) |
| Simulation Time | 100 ns - 1 µs |
Note: This table outlines typical parameters for MD simulations. The specific setup for this compound would depend on the research question being addressed.
De Novo Design and Virtual Screening of this compound-Inspired Molecules
The structural and electronic features of this compound can serve as a scaffold for the de novo design of new molecules with potentially enhanced properties. rsc.orgnih.gov This process involves computationally generating novel molecular structures that are inspired by the core framework of this compound but possess modifications aimed at improving activity, selectivity, or synthetic accessibility. youtube.com Techniques often employ algorithms that build molecules atom-by-atom or by combining molecular fragments within a defined chemical space. youtube.com
Virtual screening, on the other hand, involves searching large libraries of existing compounds to identify molecules that are structurally or electronically similar to this compound or that are predicted to interact with a specific biological target. This high-throughput computational approach can rapidly identify promising candidates for further experimental investigation, significantly accelerating the drug discovery process.
Predictive Modeling of this compound's Biological Interactions
Predictive modeling utilizes computational algorithms to forecast the biological interactions of this compound. rsc.org These models are often built using machine learning techniques and are trained on datasets containing information about the interactions of other molecules with various biological targets. By analyzing the physicochemical properties and structural features of this compound, these models can predict its potential binding affinity to specific proteins, its likelihood of crossing cell membranes, or its potential metabolic fate. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive model that correlates the chemical structure of a molecule with its biological activity. For this compound, a QSAR model could be developed to predict its inhibitory concentration against a particular enzyme based on a set of calculated molecular descriptors. These predictive tools are invaluable for prioritizing experimental studies and for guiding the design of new this compound derivatives with improved therapeutic profiles. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
Emerging Research Applications and Prospects of Amylocyanine
Amylocyanine as a Fluorescent Probe in Biochemical Assays and Cell Biology
There is currently no scientific evidence in the search results to suggest that this compound is utilized as a fluorescent probe in biochemical assays or for cell biology imaging. Fluorescent probes are essential tools in modern life sciences, designed to detect specific molecules or environmental conditions within cells and biochemical solutions thermofisher.commdpi.com. These probes, which can be small organic molecules or proteins, typically exhibit changes in their fluorescent properties upon binding to a target, allowing for visualization and quantification mdpi.comrsc.org. While the general field of fluorescent probes is robust, with many compounds developed for live-cell imaging and assays, this compound is not mentioned among them thermofisher.comnih.govibidi.commoleculardevices.comnanolive.comrsc.org. Research on pigments from Streptomyces species focuses on their potential as natural colorants and other bioactive properties like antimicrobial or antioxidant effects, rather than as imaging agents mdpi.commdpi.com.
Development of this compound-Based Tools for Mechanistic Studies
Understanding the intricate mechanisms of biological processes is a fundamental goal of biochemistry and molecular biology. Fluorescent probes can be powerful tools for these mechanistic studies, offering real-time insights into molecular interactions and dynamics. Despite the importance of such tools, there is no information to indicate that this compound has been developed or used for these purposes. The primary focus of research on pigments from Streptomyces has been on their production and potential application as natural, biodegradable dyes for industries like textiles scispace.comcircle-economy.comnih.gov.
Integration of this compound into Advanced Biotechnological Platforms
Compound Information
Future Directions and Challenges in Amylocyanine Research
Elucidating Novel Biological Functions and Ecological Roles of Amylocyanine
The initial characterization of this compound as a sky-blue pigment produced by microorganisms such as Actinomyces and Bacterium coelicolor opens the door to investigating its broader biological and ecological significance. archive.org The striking color of the pigment suggests a potential role in photoprotection, acting as a shield against harmful UV radiation, a common strategy for microbes in exposed environments. Another possibility is its involvement in microbial communication or competition, where the pigment could act as a signaling molecule or possess antimicrobial properties to inhibit the growth of competing organisms.
Further research is required to unravel these potential functions. A systematic approach to this would involve a series of targeted studies, as outlined in the table below.
| Research Approach | Objective | Potential Outcomes |
| Bioactivity Screening | To test this compound against a panel of bacteria and fungi. | Discovery of novel antibiotic or antifungal properties. |
| Antioxidant Assays | To determine the radical scavenging capabilities of the compound. | Identification of antioxidant functions relevant to cellular protection. |
| Gene Expression Analysis | To study the effect of this compound on gene regulation in its producing organism and other microbes. | Understanding its role in microbial signaling and interaction. |
| Ecological Niche Modeling | To correlate the presence of this compound-producing microbes with specific environmental factors. | Insights into the ecological pressures that drive its production. |
The relationship of this compound to anthocyanins, as suggested in early literature, could also guide this research. archive.org Anthocyanins in plants are known for their antioxidant properties and their roles in attracting pollinators and protecting against herbivores. Exploring analogous functions for this compound in a microbial context could prove to be a fruitful avenue of investigation.
Overcoming Synthetic Challenges for Scalable this compound Production
The transition from a laboratory curiosity to a compound with practical applications hinges on the ability to produce it in sufficient quantities. For a complex natural product like this compound, both microbial fermentation and chemical synthesis present distinct challenges.
From a fermentation perspective, optimizing the yield from the native-producing organisms, such as Streptomyces coelicolor, is a primary hurdle. This involves a deep understanding of the organism's physiology and the biosynthetic pathways leading to this compound. Challenges in this area include the often-low titers of secondary metabolites in wild-type strains and the complex interplay of nutritional and environmental factors that regulate their production.
Chemical synthesis, on the other hand, offers the potential for higher purity and the creation of structural analogs for structure-activity relationship studies. However, the likely complex and chiral nature of this compound would present significant synthetic challenges. These could include the development of stereoselective reactions and the protection and deprotection of functional groups, which can lead to lengthy and inefficient synthetic routes.
| Production Method | Key Challenges | Potential Solutions |
| Microbial Fermentation | Low yield, complex regulation of biosynthesis, potential for product degradation. | Strain improvement through genetic engineering, optimization of fermentation media and conditions, development of robust downstream processing. |
| Chemical Synthesis | Complex molecular structure, stereochemical control, multi-step reaction sequences leading to low overall yield. | Development of novel synthetic methodologies, exploration of chemoenzymatic approaches, total synthesis campaigns to establish a scalable route. |
Exploring Undiscovered Spectroscopic Properties of this compound
The initial description of this compound notes its sky-blue color and its colorimetric response to changes in pH, turning red in acidic conditions and green in alkaline environments. archive.org This suggests a chromophore that is sensitive to its chemical environment. A thorough spectroscopic investigation would be crucial to fully understand the electronic and structural properties of the molecule.
Modern spectroscopic techniques could provide a wealth of information beyond the basic observations from historical texts. High-resolution mass spectrometry would be essential for determining the exact molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal in elucidating the detailed atomic connectivity and stereochemistry of the molecule.
Furthermore, advanced spectroscopic techniques could uncover novel properties. For instance, time-resolved spectroscopy could investigate the excited-state dynamics of this compound, which is crucial for understanding its photophysical behavior and potential applications in areas like photosensitization or as a fluorescent probe. The table below outlines potential spectroscopic investigations.
| Spectroscopic Technique | Information Gained | Potential Applications |
| UV-Visible Spectroscopy | Detailed absorption and pH-dependent spectral shifts. | Development of pH indicators, understanding electronic transitions. |
| Fluorescence Spectroscopy | Emission spectra, quantum yield, and lifetime. | Use as a fluorescent marker in biological imaging. |
| Circular Dichroism | Information on the molecule's chirality and secondary structure. | Understanding stereochemistry and interactions with other chiral molecules. |
| Raman Spectroscopy | Vibrational modes of the molecule, providing a structural fingerprint. | Non-invasive analysis and identification in complex mixtures. |
Advancements in Computational Predictive Modeling for this compound Design
In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and potential functions of this compound. By using the putative structure of this compound, or that of related compounds, a variety of computational methods can be employed to accelerate research and guide experimental work.
Quantum mechanical calculations, for example, can be used to predict spectroscopic properties, such as UV-Vis and NMR spectra, which can aid in structure elucidation. Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its interactions with biological macromolecules, such as proteins or DNA. This could help in identifying potential biological targets and understanding its mechanism of action.
Furthermore, computational approaches can be instrumental in the design of new this compound derivatives with improved properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its biological activity, solubility, or stability. This can significantly reduce the number of compounds that need to be synthesized and tested in the laboratory.
Collaborative and Interdisciplinary Research Opportunities for this compound Studies
The multifaceted nature of this compound research necessitates a collaborative and interdisciplinary approach. The journey from discovery to application requires expertise from a wide range of scientific disciplines. Microbiologists are needed to isolate and cultivate the producing organisms, while natural product chemists are essential for the purification and structure elucidation of the compound. Synthetic chemists can then work on developing scalable synthetic routes, and biochemists and pharmacologists can investigate its biological functions and mechanisms of action.
Moreover, collaborations with computational chemists can provide valuable theoretical insights, while chemical engineers can address the challenges of large-scale production and formulation. The integration of these diverse perspectives is crucial for overcoming the hurdles in this compound research and unlocking its full potential.
An interdisciplinary approach not only accelerates the pace of research but also fosters innovation by bringing together different ways of thinking and problem-solving. Such collaborations can lead to the development of new technologies and methodologies that can be applied not only to this compound but to the study of other natural products as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
